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molecular formula C13H16N2S B8816587 2-(Piperidin-4-ylmethyl)benzo[d]thiazole CAS No. 1158268-56-4

2-(Piperidin-4-ylmethyl)benzo[d]thiazole

Cat. No. B8816587
M. Wt: 232.35 g/mol
InChI Key: DCZMOHZDTFYOOY-UHFFFAOYSA-N
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Patent
US06265434B1

Procedure details

A solution of 300 mg of 1-ethoxycarbonyl-4-((benzothiazol-2-yl)methyl)piperidine (from EXAMPLE 163, Step E) in 5 mL of EtOH and 5 mL of KOH (50 wt. % solution) was refluxed for 18 h. The reaction mixture was partitioned between H2O and EtOAc. Aqueous phase was extracted with EtOAc (3×). The combined organic phases were washed with sat'd NaCl and dried over anhydrous MgSO4. Concentration afforded 180 mg of the title compound as a brown solid.
Name
1-ethoxycarbonyl-4-((benzothiazol-2-yl)methyl)piperidine
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][CH:9]([CH2:12][C:13]2[S:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)[CH2:8][CH2:7]1)=O)C>CCO.[OH-].[K+]>[S:14]1[C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[N:17]=[C:13]1[CH2:12][CH:9]1[CH2:10][CH2:11][NH:6][CH2:7][CH2:8]1 |f:2.3|

Inputs

Step One
Name
1-ethoxycarbonyl-4-((benzothiazol-2-yl)methyl)piperidine
Quantity
300 mg
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)CC=1SC2=C(N1)C=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between H2O and EtOAc
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic phases were washed with sat'd NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)CC2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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